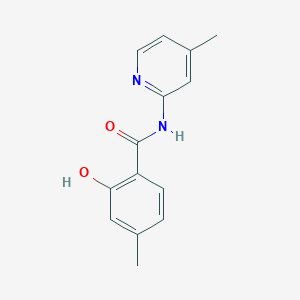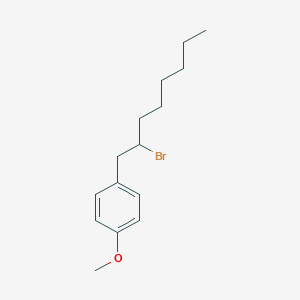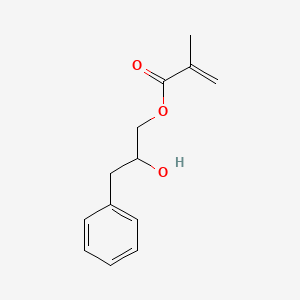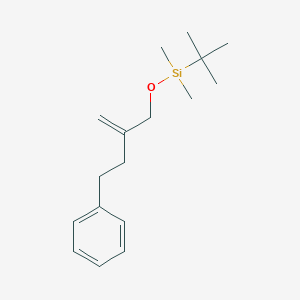
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is a chemical compound known for its unique structure and properties. It is used in various fields of scientific research and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane typically involves the reaction of tert-butyl(dimethyl)silane with 2-methylidene-4-phenylbutanol under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Catalysts: Lewis acids for facilitating substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol derivatives, while reduction reactions can produce silane derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is used as a reagent in organic synthesis. It is particularly valuable in the formation of carbon-silicon bonds and as a protecting group for alcohols .
Biology
In biological research, the compound is used in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals .
Medicine
In medicine, this compound is explored for its potential in drug delivery systems and as a component in the synthesis of therapeutic agents .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions where the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with other reactive intermediates and catalysts .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl(dimethyl)(2-phenoxyethoxy)silane
- tert-Butyl(dimethyl)(4-methyl-pent-4-enyloxy)silane
- tert-Butyl(dimethyl)(2,4-pentadienyloxy)silane
Uniqueness
tert-Butyl(dimethyl)(2-methylidene-4-phenylbutoxy)silane is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
768361-50-8 |
|---|---|
Fórmula molecular |
C17H28OSi |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
tert-butyl-dimethyl-(2-methylidene-4-phenylbutoxy)silane |
InChI |
InChI=1S/C17H28OSi/c1-15(12-13-16-10-8-7-9-11-16)14-18-19(5,6)17(2,3)4/h7-11H,1,12-14H2,2-6H3 |
Clave InChI |
QJICNSZQHSUEOY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(=C)CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[2-(2,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14229812.png)

![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
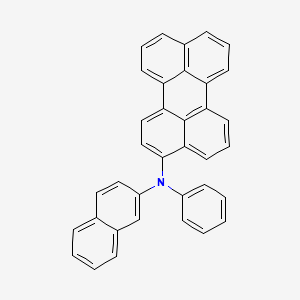
![[(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14229830.png)

![Methyl 3-hydroxy-4-[(4-methylbenzene-1-sulfonyl)oxy]butanoate](/img/structure/B14229844.png)
![N-[(1R)-6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl]benzamide](/img/structure/B14229850.png)
